Celestolide
Overview
Description
Celestolide is a synthetic musk compound widely used in the fragrance industry. It is known for its long-lasting aroma and stability, making it a popular choice in perfumes and personal care products. The chemical formula of this compound is C17H24O , and it belongs to the class of polycyclic musks .
Mechanism of Action
Target of Action
Celestolide is a synthetic compound that is widely used in the fragrance industry . .
Biochemical Pathways
It’s worth noting that the compound’s structure could potentially allow it to interact with various biochemical pathways, depending on its specific targets within the body .
Pharmacokinetics
Given its widespread use in fragrances, it can be inferred that this compound is likely to have good stability and a relatively slow rate of degradation, allowing its scent to persist .
Result of Action
The primary known effect of this compound is the production of a musk-like scent . This is a result of its interaction with olfactory receptors, which transmit signals to the brain that are interpreted as the characteristic smell of the compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s scent may be affected by the pH and temperature of its environment. Additionally, the presence of other fragrant compounds can also influence the perception of this compound’s scent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Celestolide is synthesized through a series of chemical reactions involving the formation of an indane structure. The key steps include the alkylation of indanone derivatives followed by acetylation. The reaction conditions typically involve the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves the use of high-purity starting materials and solvents to ensure the final product meets industry standards for fragrance compounds .
Chemical Reactions Analysis
Types of Reactions: Celestolide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed:
Scientific Research Applications
Celestolide has several scientific research applications, including:
Chemistry: Used as a model compound in studies of synthetic musk compounds and their environmental impact.
Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance industry for its long-lasting aroma and stability
Comparison with Similar Compounds
Galaxolide: Another polycyclic musk with a similar structure and fragrance profile.
Tonalide: Known for its strong musk odor and stability.
Cashmeran: A synthetic musk with a woody, musky scent.
Phantolide: A polycyclic musk with a similar chemical structure and use in fragrances
Uniqueness of Celestolide: this compound stands out due to its superior stability and long-lasting fragrance, making it a preferred choice in high-end perfumes and personal care products. Its unique chemical structure allows for a wide range of chemical modifications, enhancing its versatility in various applications .
Properties
IUPAC Name |
1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTHMQYJOWTSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044536 | |
Record name | Celestolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, almost white crystals with a musky, sweet, animal odour | |
Record name | 4-Acetyl-6-tert-butyl-1,1-dimethylindane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031867 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Acetyl-6-t-butyl-1,1-dimethylindan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/868/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
BP: 304.5 °C at 101.325 kPa | |
Record name | Celestolide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.015 mg/L, In water, 3.29 mg/L at 24 °C, Insoluble in water, Soluble in oils and ethanol, insoluble in water, soluble in oils, soluble (in ethanol) | |
Record name | Celestolide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Acetyl-6-t-butyl-1,1-dimethylindan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/868/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.06 at 21 °C | |
Record name | Celestolide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 0.05 Pa at 21 °C (3.75X10-3 mm Hg), 1.50X10-4 mm Hg (0.020 Pa) | |
Record name | Celestolide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Almost white crystals, Solid | |
CAS No. |
13171-00-1 | |
Record name | Celestolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13171-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl tert-butyl dimethylindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-[6-(1,1-dimethylethyl)-2,3-dihydro-1,1-dimethyl-1H-inden-4-yl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Celestolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-tert-butyl-1,1-dimethylindan-4-yl methyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ACETYL-6-TERT-BUTYL-1,1-DIMETHYLINDANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1HM68Q21P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Celestolide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Acetyl-6-tert-butyl-1,1-dimethylindane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031867 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
78.5 °C, 77.2 - 77.9 °C | |
Record name | Celestolide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Acetyl-6-tert-butyl-1,1-dimethylindane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031867 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of Celestolide in the environment?
A1: this compound enters the environment primarily through wastewater discharge from households and industries using products containing this fragrance. Studies have detected this compound in wastewater treatment plant effluents, surface waters, and even sediments. [, , , , ]
Q2: How persistent is this compound in the environment?
A2: this compound exhibits moderate persistence in the environment. While it can undergo biodegradation, its lipophilic nature leads to accumulation in sediments and biota. [, ]
Q3: Have studies detected this compound in human tissues or fluids?
A3: Yes, research has detected this compound in human adipose tissue, blood, and breast milk, indicating its potential for bioaccumulation. [, , , ]
Q4: What analytical techniques are commonly employed to detect and quantify this compound in environmental and biological samples?
A4: Several analytical methods are used to determine this compound levels, including:
- Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a sensitive and efficient method for quantifying this compound in water and sediment samples. [, , , , ]
- Accelerated Solvent Extraction (ASE), followed by GC-MS, has proven effective for analyzing this compound in sediment samples. []
- Headspace stir bar sorptive extraction (HS-SBSE) coupled with thermal desorption GC-MS enables the determination of this compound in sludge samples without pretreatment. []
Q5: What is known about the potential interactions of this compound with biological systems?
A5: Research suggests that this compound can interact with certain enzymes and potentially disrupt biological processes. For instance, studies in carp have shown that this compound can inhibit specific cytochrome P450 (CYP) enzymes involved in steroid synthesis and metabolism. []
Q6: Are there concerns regarding the potential estrogenic activity of this compound?
A6: While some studies have investigated the potential estrogenic activity of various fragrance compounds, this compound did not demonstrate estrogenic responses in reporter cell lines at concentrations up to 10-5 M. []
Q7: What is the current understanding of the toxicity of this compound?
A8: While this compound is generally considered to have low acute toxicity, research is ongoing to fully assess its potential long-term effects on human health and the environment. Some studies indicate that prolonged exposure to this compound could disrupt endocrine function and potentially contribute to developmental issues, but more research is needed. [, , , ]
Q8: Are there any viable alternatives to this compound in consumer products?
A10: Research is exploring alternative fragrance ingredients, including plant-derived and biodegradable options, to reduce the environmental impact associated with synthetic musks like this compound. [, ]
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